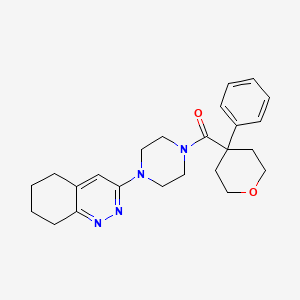
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H30N4O2 and its molecular weight is 406.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-phenyltetrahydro-2H-pyran-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone , identified by its CAS number 2034409-37-3, is a novel piperazine derivative that has garnered interest due to its potential biological activities. This compound features a complex structure, combining a tetrahydropyran ring and a piperazine moiety with a tetrahydrocinnoline structure, which is often associated with diverse pharmacological effects.
Molecular Structure and Properties
The molecular formula of this compound is C24H30N4O2 with a molecular weight of approximately 406.5 g/mol. The structural components include:
| Component | Description |
|---|---|
| Tetrahydropyran Ring | Contributes to solubility and biological interactions. |
| Piperazine Moiety | Known for various pharmacological activities. |
| Tetrahydrocinnoline Substituent | Potentially enhances binding affinity to biological targets. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and acylation techniques. The reaction conditions such as temperature, solvent choice, and time are critical for optimizing yield and purity. Analytical methods like NMR and HPLC are employed to characterize the final product.
Antibacterial Activity
Research indicates that compounds similar to the one often exhibit antibacterial properties. For instance, studies have shown that piperazine derivatives can demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . Although specific data on this compound's antibacterial efficacy is limited, its structural characteristics suggest potential effectiveness.
Enzyme Inhibition
Piperazine derivatives are known for their enzyme inhibitory activities. Preliminary studies suggest that modifications in the structure can significantly influence their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease . The interactions at the active sites of these enzymes could be explored through molecular docking studies.
Anticancer Potential
Compounds containing piperazine and pyran structures have been implicated in anticancer activity. The structural features of this compound may allow it to interact with cancer cell pathways or inhibit tumor growth through various mechanisms . Further studies are required to elucidate its specific anticancer properties.
Case Studies
- Piperazine Derivatives in Cancer Treatment : A study on similar piperazine derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting that modifications in the piperazine structure could enhance therapeutic efficacy .
- Neuroprotective Effects : Research has indicated that pyran-based compounds can exhibit neuroprotective effects, potentially relevant for treating neurodegenerative diseases like Alzheimer's . The interactions of this compound with neuroreceptors merit further investigation.
Mechanistic Insights
The mechanism of action for this compound likely involves binding to specific biological targets such as receptors or enzymes due to the spatial arrangement and electronic properties of its functional groups. Studies employing molecular docking can provide insights into the binding affinities and interactions at the molecular level.
Eigenschaften
IUPAC Name |
(4-phenyloxan-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c29-23(24(10-16-30-17-11-24)20-7-2-1-3-8-20)28-14-12-27(13-15-28)22-18-19-6-4-5-9-21(19)25-26-22/h1-3,7-8,18H,4-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDPJQMEESAXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














